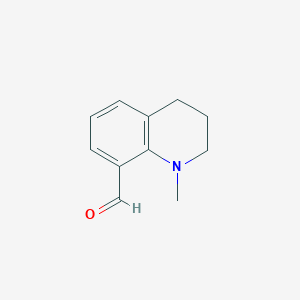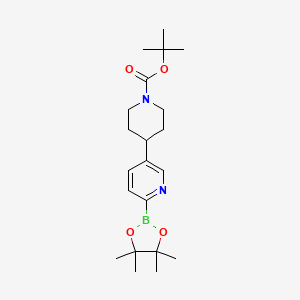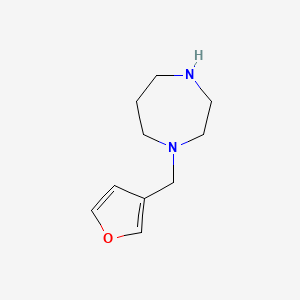
1-(Furan-3-ylmethyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-1,4-diazepane is an organic compound that features a furan ring attached to a diazepane structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the diazepane is a seven-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)-1,4-diazepane typically involves the reaction of furan-3-carboxaldehyde with 1,4-diazepane in the presence of a suitable catalyst. One common method involves the use of a reductive amination reaction, where the furan-3-carboxaldehyde is first reacted with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-3-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-ylmethyl)-1,4-diazepane is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-ylmethyl)-1,4-diazepane: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophene-3-ylmethyl)-1,4-diazepane: Contains a thiophene ring instead of a furan ring.
1-(Pyrrole-3-ylmethyl)-1,4-diazepane: Contains a pyrrole ring instead of a furan ring.
Uniqueness
1-(Furan-3-ylmethyl)-1,4-diazepane is unique due to the presence of both a furan ring and a diazepane ring in its structure. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(furan-3-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N2O/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2 |
InChI-Schlüssel |
SELZZYIEQCASDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
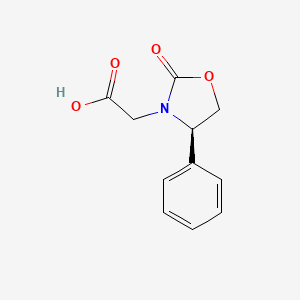
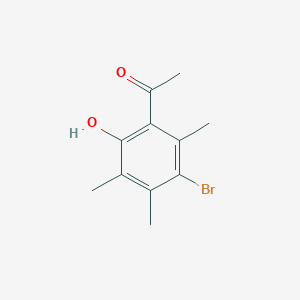
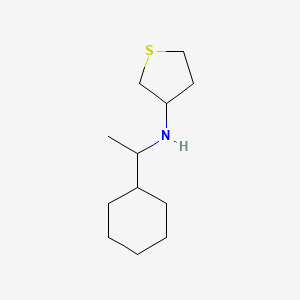
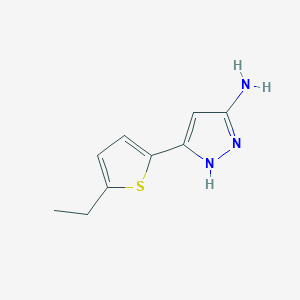
![6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13333692.png)
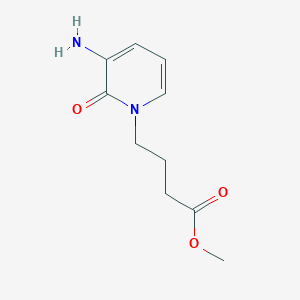
![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)
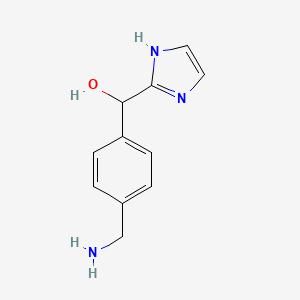
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13333706.png)
